molecular formula C13H13OP B1580884 Methoxydiphenylphosphine CAS No. 4020-99-9

Methoxydiphenylphosphine

Cat. No.: B1580884
CAS No.: 4020-99-9
M. Wt: 216.21 g/mol
InChI Key: OAADXJFIBNEPLY-UHFFFAOYSA-N
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Description

C₁₃H₁₃OP . It is a colorless to light yellow liquid that is used primarily as a ligand in various catalytic reactions. The compound is known for its ability to form stable complexes with transition metals, making it valuable in both academic research and industrial applications .

Scientific Research Applications

Methoxydiphenylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in catalytic reactions such as hydroformylation, hydrogenation, and cross-coupling reactions.

    Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: It is used in the production of fine chemicals, agrochemicals, and polymers

Mechanism of Action

Target of Action

The primary targets of Methoxydiphenylphosphine are currently unknown. The compound is a type of organophosphorus compound

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Therefore, its impact on bioavailability is currently unknown. It’s important to note that the pharmacokinetic properties of a compound can significantly influence its therapeutic potential .

Biochemical Analysis

Biochemical Properties

Methoxydiphenylphosphine plays a significant role in various biochemical reactions, particularly as a ligand in metal-catalyzed processes. It interacts with several enzymes and proteins, forming complexes that facilitate catalytic activities. For instance, this compound can act as a ligand in rhodium-catalyzed hydroformylation reactions, where it binds to the metal center and enhances the reaction’s efficiency . Additionally, it is involved in the formation of coordination complexes with metals such as cobalt and molybdenum, which are crucial in various biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions. For example, this compound can modulate the activity of enzymes involved in the hydroformylation of bishomoallylic alcohols, impacting cellular metabolism . Furthermore, its interaction with metal centers in enzymes can lead to changes in cell signaling pathways and gene expression, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions, which are essential for its catalytic activity. This compound binds to metal centers through its phosphorus atom, forming coordination complexes that facilitate various biochemical reactions . This binding interaction can lead to enzyme inhibition or activation, depending on the specific reaction and metal involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to air and moisture, which can lead to its degradation and reduced efficacy in biochemical reactions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where its stability is maintained under controlled conditions . The temporal effects of this compound are crucial for understanding its long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance catalytic activities and improve metabolic processes without causing significant adverse effects . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular functions . Studies have shown that there are threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which toxic effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its role as a ligand in metal-catalyzed reactions. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the hydroformylation pathway by modulating the activity of rhodium-catalyzed enzymes, leading to changes in the production of aldehydes and other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . This compound’s distribution is influenced by its chemical properties, such as its affinity for metal ions and its sensitivity to air and moisture . Understanding its transport and distribution is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, this compound can be localized to the mitochondria or endoplasmic reticulum, depending on the presence of specific targeting signals . This localization is crucial for its activity and function in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxydiphenylphosphine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with methanol in the presence of a base such as sodium hydride. The reaction proceeds as follows:

(C6H5)2PH+CH3OH(C6H5)2POCH3+H2(C_6H_5)_2PH + CH_3OH \rightarrow (C_6H_5)_2POCH_3 + H_2 (C6​H5​)2​PH+CH3​OH→(C6​H5​)2​POCH3​+H2​

The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methoxydiphenylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Diphenylphosphine oxide.

    Substitution: Various substituted phosphines depending on the reagents used.

    Complexation: Metal-phosphine complexes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxydiphenylphosphine is unique due to its methoxy group, which imparts different electronic and steric properties compared to its analogs. This makes it particularly useful in specific catalytic applications where these properties are advantageous .

Properties

IUPAC Name

methoxy(diphenyl)phosphane
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InChI

InChI=1S/C13H13OP/c1-14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OAADXJFIBNEPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COP(C1=CC=CC=C1)C2=CC=CC=C2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H13OP
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DSSTOX Substance ID

DTXSID80193202
Record name Methoxydiphenylphosphine
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Molecular Weight

216.21 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Methyl diphenylphosphinite
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CAS No.

4020-99-9
Record name Methyl P,P-diphenylphosphinite
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Synthesis routes and methods

Procedure details

210 g (6.56 mol) of absolute ethanol are cooled to -15° C. under a nitrogen atmosphere. 200 g (0.907 mol) of chloro(diphenyl)phosphine are then added dropwise at this temperature with vigorous stirring. 18 g (1.06 mol) of ammonia gas are then introduced. The mixture is then stirred without cooling for 10 hours and filtered by suction. The filtrate is freed from methanol and excess ammonia in vacuo. The residue is filtered by suction through a glass frit. 143 g of crude methyl diphenylphosphinite are obtained. This corresponds to a yield of 73% of theory.
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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